molecular formula C10H13NO4 B8025984 1-(2-Ethoxyethoxy)-2-nitrobenzene

1-(2-Ethoxyethoxy)-2-nitrobenzene

Cat. No.: B8025984
M. Wt: 211.21 g/mol
InChI Key: YBMQABXNYDZJNE-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethoxy)-2-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro (-NO₂) group at the ortho position and a 2-ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) group.

Properties

IUPAC Name

1-(2-ethoxyethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMQABXNYDZJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethoxy)-2-nitrobenzene typically involves the nitration of 1-(2-Ethoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 1-(2-Ethoxyethoxy)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

1-(2-Ethoxyethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethoxy)-2-nitrobenzene depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by a catalyst or reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Compound Name Substituent(s) Electronic Effects Key Findings
This compound -OCH₂CH₂OCH₂CH₃ (ortho), -NO₂ Moderate electron-donating (ether) Ethoxyethoxy enhances solubility in polar solvents; steric hindrance may reduce reactivity at the nitro group .
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene -OCH₂CF₃ (ortho), -NO₂ Strong electron-withdrawing (CF₃) Trifluoroethoxy group increases electrophilicity of the nitro group, enhancing reactivity in SNAr reactions .
4-Chloro-1-ethoxy-2-nitrobenzene -Cl (para), -OCH₂CH₃ (ortho) Electron-withdrawing (Cl) + donating (ethoxy) Chloro substituent directs electrophilic substitution to meta positions; ethoxy improves lipophilicity .
1-(Difluoromethyl)-2-nitrobenzene -CF₂H (ortho), -NO₂ Polarized C–H bond (H-bond donor) Forms dimeric complexes via H-bonding, mimicking 2-nitrophenol behavior; potential bioisostere for hydroxyl groups .

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